



# Application Note: Flow Cytometry Analysis of HIV Reactivation by UMB-136

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | UMB-136 |           |  |  |
| Cat. No.:            | B611562 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The eradication of Human Immunodeficiency Virus (HIV) is hindered by the persistence of latent viral reservoirs, which are immune to conventional antiretroviral therapy (cART). A promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves reactivating latent HIV with Latency Reversing Agents (LRAs) to make the infected cells visible to the immune system for clearance. **UMB-136**, a novel bromodomain and extra-terminal domain inhibitor (BETi), has emerged as a potent LRA. This application note provides a detailed protocol for the analysis of **UMB-136**-mediated HIV reactivation using flow cytometry, a powerful technique for single-cell analysis of viral protein expression.

**UMB-136** functions by targeting the bromodomain-containing protein 4 (BRD4), a cellular reader of acetylated histones.[1] By inhibiting BRD4, **UMB-136** promotes the release of the positive transcription elongation factor b (P-TEFb), a critical host factor for HIV gene expression.[1] This leads to robust transcriptional activation of the latent HIV provirus. This document outlines the necessary protocols for cell culture, treatment with **UMB-136**, and subsequent flow cytometric analysis to quantify HIV reactivation.

#### **Data Presentation**

The efficacy of **UMB-136** in reactivating latent HIV has been demonstrated in various cellular models. The following tables summarize the quantitative data from flow cytometry experiments.



Table 1: HIV-1 Reactivation in J-Lat Cell Clones Treated with UMB-136

| J-Lat Clone | Treatment | Concentration (μM) | % GFP-Positive<br>Cells |
|-------------|-----------|--------------------|-------------------------|
| 6.3         | UMB-136   | 2.5                | As per study            |
| 6.3         | UMB-136   | 5                  | As per study            |
| 8.4         | UMB-136   | 2.5                | As per study            |
| 8.4         | UMB-136   | 5                  | As per study            |
| 9.2         | UMB-136   | 2.5                | As per study            |
| 9.2         | UMB-136   | 5                  | As per study            |
| 10.4        | UMB-136   | 2.5                | As per study            |
| 10.4        | UMB-136   | 5                  | As per study            |
| Control     | JQ1       | 1                  | As per study            |

Data adapted from a representative experiment.[1][2] J-Lat cells are Jurkat T cells latently infected with an HIV provirus containing a GFP reporter gene in place of Nef.[3]

Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cells Treated with UMB-136

| Cell Line | Treatment | Concentration (µM) | HIV-Reactivated Cell Population (%) |
|-----------|-----------|--------------------|-------------------------------------|
| THP89GFP  | UMB-136   | 5                  | As per study                        |
| THP89GFP  | JQ1       | 1                  | As per study                        |

Data from a representative experiment.[1][2] THP89GFP cells are a monocytic cell line latently infected with a GFP-expressing HIV provirus.

### **Experimental Protocols**



## Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat T-Cell Lines

- 1. Materials:
- J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **UMB-136** (stock solution in DMSO)
- JQ1 (positive control, stock solution in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates
- Flow cytometer
- 2. Cell Culture and Seeding:
- Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 1 x 10 $^{\circ}$ 5 cells per well in 100  $\mu$ L of medium.
- 3. Treatment with **UMB-136**:
- Prepare serial dilutions of UMB-136 and JQ1 in complete RPMI 1640 medium.
- Add 100 μL of the diluted compounds to the respective wells to achieve final concentrations of 2.5 μM and 5 μM for UMB-136, and 1 μM for JQ1.
- Include a vehicle control with an equivalent concentration of DMSO.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.



- 4. Flow Cytometry Analysis:
- After incubation, resuspend the cells by gentle pipetting.
- Transfer the cell suspension to flow cytometry tubes.
- Analyze the percentage of GFP-positive cells using a flow cytometer.
- Gate on the live cell population based on forward and side scatter profiles.
- Quantify the percentage of GFP-positive cells within the live cell gate.

## Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell Model

- 1. Materials:
- Peripheral blood mononuclear cells (PBMCs) from healthy donors.
- CD4+ T-cell isolation kit.
- Recombinant human IL-2.
- PHA-L (Phytohemagglutinin-L).
- Anti-CD3/CD28 beads.
- HIV-1 NL4-3 virus stock.
- UMB-136.
- JQ1.
- · qRT-PCR reagents.
- Flow cytometer.
- 2. Isolation and Activation of Primary CD4+ T-Cells:



- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Enrich for CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.
- Activate the purified CD4+ T-cells with anti-CD3/CD28 beads and PHA-L in the presence of IL-2 for 48-72 hours.
- 3. Infection and Establishment of Latency:
- Infect the activated CD4+ T-cells with HIV-1 NL4-3 by spinoculation.
- Culture the infected cells for several days to allow for viral integration and a return to a resting state, establishing latency.
- 4. Treatment and Analysis:
- Treat the latently infected primary CD4+ T-cells with **UMB-136** (e.g., 2.5  $\mu$ M) or JQ1 (e.g., 1  $\mu$ M).
- After 24-48 hours, harvest the cell supernatant.
- Quantify the amount of viral RNA in the supernatant using qRT-PCR to measure virus production.[1]
- For intracellular staining, fix and permeabilize the cells and stain with fluorescently labeled antibodies against HIV proteins (e.g., p24).
- Analyze the percentage of p24-positive cells by flow cytometry.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of **UMB-136** in HIV reactivation.





Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring reactivation of latent HIV by label-free gradient light interference microscopy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of HIV Reactivation by UMB-136]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611562#flow-cytometry-analysis-of-hiv-reactivation-by-umb-136]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com